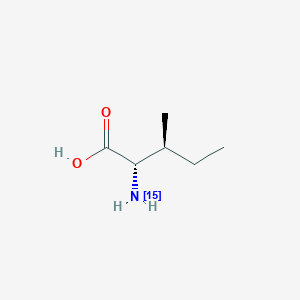
L-Isoleucine-15N
Descripción general
Descripción
L-Isoleucine-15N is an essential amino acid used in protein synthesis . It is a nonpolar hydrophobic amino acid . The isotope labeled counterparts of L-Isoleucine can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications or as a synthetic precursor .
Molecular Structure Analysis
The linear formula of L-Isoleucine-15N is CH3CH2CH(CH3)CH(15NH2)CO2H . The molecular weight is 132.17 . The InChI string is 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 .Physical And Chemical Properties Analysis
L-Isoleucine-15N is a solid with a molecular weight of 132.17 . The optical activity is [α]25/D +40.0°, c = 2 in 5 M HCl . The melting point is 168-170 °C (lit.) .Aplicaciones Científicas De Investigación
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is an essential amino acid used in protein synthesis . Its isotope-labeled counterparts can be used in research studies designed to probe the structure, dynamics, and binding of biological macromolecules .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in Nuclear Magnetic Resonance (NMR) investigations . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the structure, dynamics, and binding of biological macromolecules .
Pest Control and Antioxidant Activities
Specific Scientific Field
Environmental Science and Pollution Research
Application Summary
A secondary metabolite of Actinokineospora fastidiosa, which includes L-Isoleucine, N-allyloxycarbonyl-, and dodecyl ester, has been found to be effective against agricultural pests and mosquito vectors .
Methods of Application
The bioactive compound was isolated from Actinokineospora fastidiosa and assessed on agricultural pests S. litura and H. armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
Results or Outcomes
The bioefficacy of the L-Isoleucine, N-allyloxycarbonyl-, and dodecyl ester showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration . The mosquito larvicidal effect of isolated compounds treated against Ae. aegypti, An. stephensi, and Cx. quinquefasciatus showed mortality rates of 96.66%, 100.00%, and 100.00% respectively .
Biomolecular NMR
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is used in Nuclear Magnetic Resonance (NMR) investigations designed to probe the structure, dynamics, and binding of biological macromolecules .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in NMR investigations . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the structure, dynamics, and binding of biological macromolecules .
Metabolomics and Proteomics
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is used in metabolomics and proteomics research . It can be used as a standard for MS-based applications or as a synthetic precursor .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in metabolomics and proteomics research . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the metabolic pathways and protein interactions .
Biomolecular NMR
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is used in Nuclear Magnetic Resonance (NMR) investigations designed to probe the structure, dynamics, and binding of biological macromolecules .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in NMR investigations . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the structure, dynamics, and binding of biological macromolecules .
Metabolomics and Proteomics
Specific Scientific Field
Biochemistry and Molecular Biology
Application Summary
L-Isoleucine-15N is used in metabolomics and proteomics research . It can be used as a standard for MS-based applications or as a synthetic precursor .
Methods of Application
The isotope-labeled counterparts of L-Isoleucine-15N can be used in metabolomics and proteomics research . They can also be used as a standard for Mass Spectrometry (MS)-based applications or as a synthetic precursor .
Results or Outcomes
The use of L-Isoleucine-15N in these applications helps researchers gain a deeper understanding of the metabolic pathways and protein interactions .
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-NNXLWEQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443307 | |
| Record name | L-Isoleucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Isoleucine-15N | |
CAS RN |
59935-30-7 | |
| Record name | L-Isoleucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



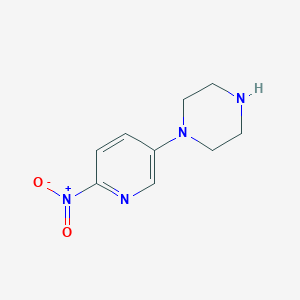
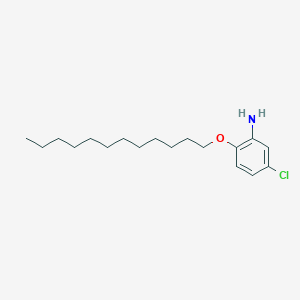
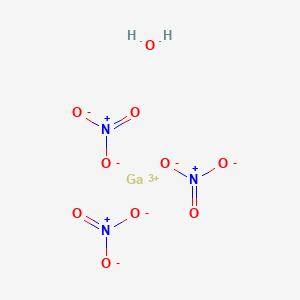
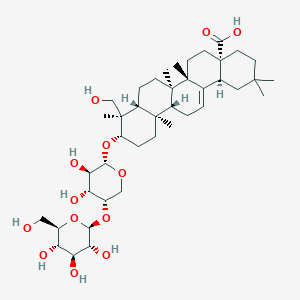
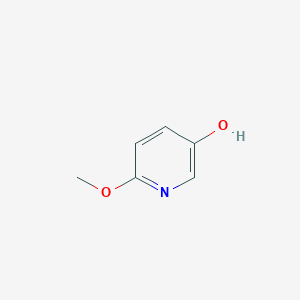
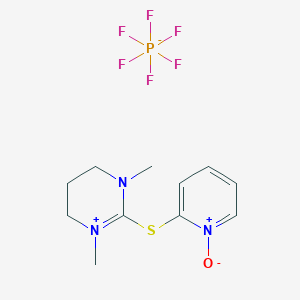
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
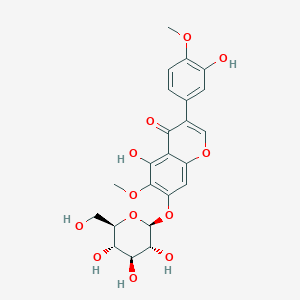
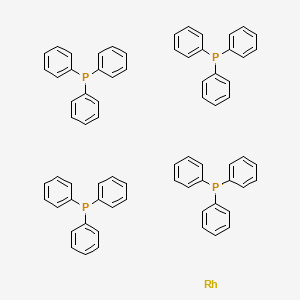
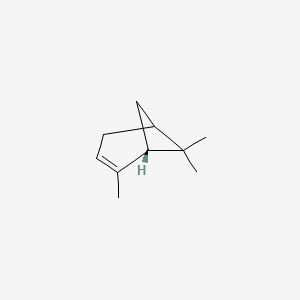
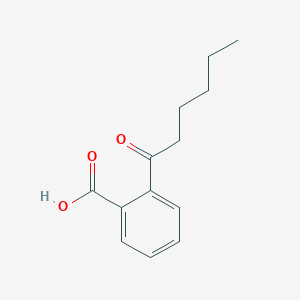
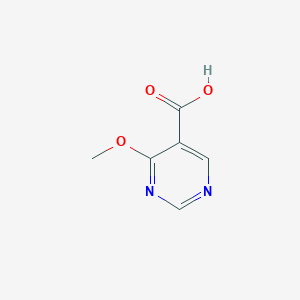
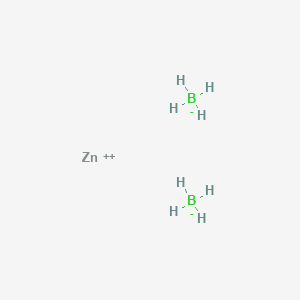
![7,14-Diphenylacenaphtho[1,2-k]fluoranthene](/img/structure/B1631446.png)